8-epi Lubiprostone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-epi Lubiprostone is a synthetic analog of Lubiprostone, a bicyclic fatty acid derived from prostaglandin E1. Lubiprostone is primarily used to treat chronic idiopathic constipation and irritable bowel syndrome with constipation. It functions by activating type 2 chloride channels in the intestinal epithelial cells, promoting chloride secretion, and subsequently increasing intestinal fluid secretion and motility .
Preparation Methods
The synthesis of 8-epi Lubiprostone involves several steps, starting from prostaglandin E1. The synthetic route typically includes the following steps:
Oxidation: Prostaglandin E1 undergoes oxidation to form a key intermediate.
Cyclization: The intermediate is then cyclized to form the bicyclic core structure.
Functional Group Modification: Various functional groups are introduced or modified to achieve the desired chemical structure of this compound.
Industrial production methods for this compound are similar to those used for Lubiprostone, involving large-scale synthesis with stringent control over reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
8-epi Lubiprostone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify specific functional groups, altering its activity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing its therapeutic properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
8-epi Lubiprostone has several scientific research applications:
Chemistry: It is used as a model compound to study the activation of chloride channels and the effects of various chemical modifications on its activity.
Biology: Researchers use it to investigate the physiological effects of chloride channel activation in various tissues.
Medicine: It is studied for its potential therapeutic applications in treating gastrointestinal disorders, similar to Lubiprostone.
Industry: It is used in the development of new drugs targeting chloride channels and related pathways
Mechanism of Action
8-epi Lubiprostone exerts its effects by activating type 2 chloride channels located on the apical side of the gastrointestinal epithelial cells. This activation promotes the secretion of chloride-rich fluid into the intestinal lumen, increasing intestinal fluid secretion and motility. This mechanism helps alleviate symptoms associated with chronic idiopathic constipation and irritable bowel syndrome with constipation .
Comparison with Similar Compounds
8-epi Lubiprostone is compared with other similar compounds such as:
Linaclotide: Another drug used to treat chronic constipation, which works by activating guanylate cyclase-C receptors.
Elobixibat: A bile acid transporter inhibitor used for chronic constipation.
Plecanatide: Similar to Linaclotide, it activates guanylate cyclase-C receptors.
While all these compounds are used to treat chronic constipation, this compound is unique in its mechanism of action, specifically targeting type 2 chloride channels. This specificity may offer distinct therapeutic advantages and side effect profiles compared to other treatments .
Properties
Molecular Formula |
C20H32F2O5 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
7-[(1S,2R,3R)-2-(4,4-difluoro-3-oxooctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17,24H,2-13H2,1H3,(H,26,27)/t14-,15+,17+/m0/s1 |
InChI Key |
DBVFKLAGQHYVGQ-ZMSDIMECSA-N |
Isomeric SMILES |
CCCCC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@H]1CCCCCCC(=O)O)O)(F)F |
Canonical SMILES |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.